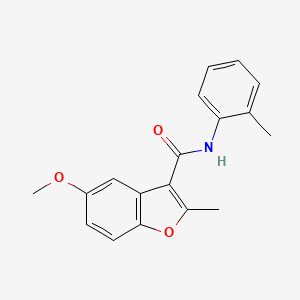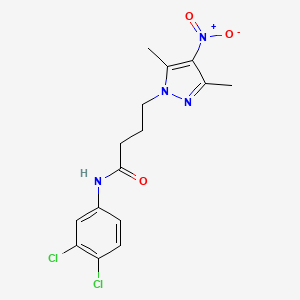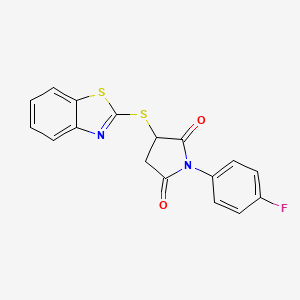
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as Cmpd-1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Cmpd-1 has been found to exhibit promising results in various preclinical studies, making it a subject of interest for further research.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it has been suggested that it may act as a protein kinase inhibitor. Protein kinases play a crucial role in various cellular processes, including cell growth and differentiation, and their dysregulation is associated with several diseases. By inhibiting protein kinases, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide may interfere with the signaling pathways that contribute to disease progression.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have various biochemical and physiological effects. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its small size and ability to easily penetrate cell membranes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential direction is to further investigate its mechanism of action and identify specific protein kinases that it targets. Additionally, more preclinical studies are needed to determine the efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in animal models of various diseases. Furthermore, the development of more soluble analogs of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide may improve its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline and 2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the growth of multiple cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have neuroprotective properties and has shown potential in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-6-5-10(16)8-12(13)19-15(21)14(20)18-9-11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJTWGPXTOUSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)




![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)
![1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5147602.png)

![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)